![molecular formula C18H17Cl2N3O2S2 B2637827 (2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897478-14-7](/img/structure/B2637827.png)
(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17Cl2N3O2S2 and its molecular weight is 442.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A variety of studies have focused on the synthesis of novel compounds with potential antimicrobial activities. For example, Patel et al. (2011) synthesized new pyridine derivatives, exploring their antimicrobial effectiveness against various strains of bacteria and fungi. The compounds showed variable and modest activity, suggesting their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011). Similarly, Mhaske et al. (2014) synthesized (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and evaluated their in vitro anti-bacterial activity, which showed moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antitumor and Anticancer Activities
Research also extends into the antitumor and anticancer properties of related compounds. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, with some compounds demonstrating good or moderate activities against test microorganisms, indicating potential for further investigation in cancer research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Dual Action Antidepressants
A novel approach to antidepressant drugs was explored by Orus et al. (2002), who synthesized benzo[b]thiophene derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter, presenting a new class of antidepressants with potential therapeutic applications (Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002).
Sigma-Receptor Affinity
Beduerftig and Wünsch (2004) investigated chiral, nonracemic (piperazin-2-yl)methanol derivatives, revealing their affinity for sigma receptors, which play a role in the central nervous system. This study indicates the potential use of such compounds in neurological research and therapy (Beduerftig & Wünsch, 2004).
Molecular Docking and Design
Shahana and Yardily (2020) focused on the synthesis, characterization, and docking studies of novel compounds, aiming to understand their antibacterial activity through molecular docking studies. This research highlights the importance of computational methods in designing compounds with specific biological activities (Shahana & Yardily, 2020).
Propiedades
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2S2/c1-2-25-12-4-3-5-13-15(12)21-18(26-13)23-8-6-22(7-9-23)17(24)11-10-14(19)27-16(11)20/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYDCILNCYNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
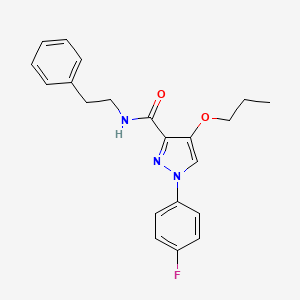
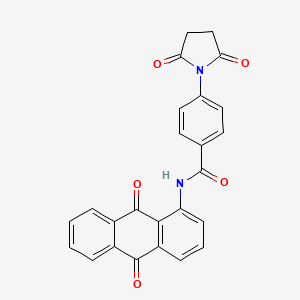
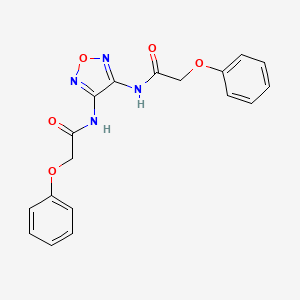
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2637751.png)
![{[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2637754.png)
![N-(2-Methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-4-YL)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2637755.png)
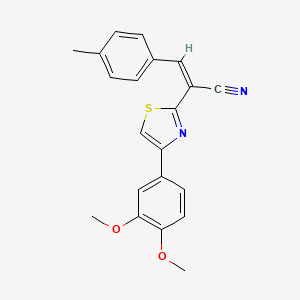
![8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637758.png)

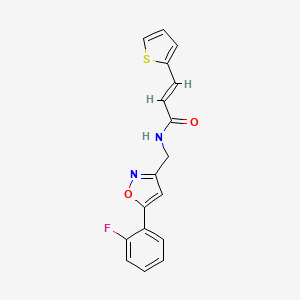
![3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2637764.png)
![7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2637765.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637766.png)
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B2637767.png)
